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Compound of Interest

Compound Name: Viloxazine

Cat. No.: B1201356

A detailed examination of the clinical data reveals a landscape where direct head-to-head
efficacy trials between viloxazine and first-line stimulant medications for Attention-
Deficit/Hyperactivity Disorder (ADHD) are not yet available. However, a robust body of
evidence from placebo-controlled studies of viloxazine, along with pharmacokinetic and
comparative trials against another non-stimulant, provides a solid foundation for a comparative
analysis against the established efficacy of stimulants.

Stimulants are recognized as the first-line pharmacologic treatment for ADHD, with a response
rate of approximately 70%.[1] Viloxazine, a selective norepinephrine reuptake inhibitor, offers
an alternative non-stimulant approach.[2] This guide synthesizes the available clinical trial data
to provide researchers, scientists, and drug development professionals with a comprehensive
comparison of viloxazine and stimulant medications.

Efficacy Data: A Tabular Comparison

The following tables summarize the quantitative efficacy data from key clinical trials of
viloxazine. While direct comparative data with stimulants is absent, the placebo-controlled trial
results offer insight into viloxazine's treatment effect.

Table 1: Viloxazine Efficacy in Pediatric Patients with
ADHD (6-17 years)
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Change
Participants Primary from
. Treatment . .
Trial Phase  (Age a Efficacy Baseline p-value
rms
Range) Endpoint (vs.
Placebo)
Viloxazine o
Statistically
222 (6-12 ER (200, 300, ADHD-RS-IV o
Phase 2 significant 0.021-0.031
years) 400 mg/day), Total Score )
reduction
Placebo
Viloxazine o
Statistically
477 (6-11 ER (100, 200 ADHD-RS-5 o 0.0004,
Phase 3 significant
years) mg/day), Total Score ) 0.0244
improvement
Placebo
Viloxazine o
N Statistically
Not Specified  ER (200,400 ADHD-RS-5 o 0.0232,
Phase 3 significant
(12-17 years)  mg/day), Total Score ) 0.0091
improvement
Placebo

ADHD-RS-IV/5: ADHD Rating Scale, Fourth/Fifth Edition; ER: Extended-Release

Table 2: Viloxazine Efficacy in Adult Patients with ADHD

(18-65 years)

Change
Primary from
. - Treatment . )
Trial Phase Participants a Efficacy Baseline p-value
rms
Endpoint (LS Means
* SE)
Viloxazine -155+0.91
ER (200-600 (Viloxazine)
AISRS Total
Phase 3 374 mg/day vs. -11.7 0.0040
i Score
flexible dose), 0.90
Placebo (Placebo)
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AISRS: Adult ADHD Investigator Symptom Rating Scale; LS Means: Least-Squares Means;
SE: Standard Error[3][4]

Table 3: Secondary Efficacy Measures and Adverse
Events

) Key Secondary Viloxazine Common Adverse
Population .
Endpoints Improvement Events
o o Somnolence,
o CGl-l, Conners 3-PS, Statistically significant
Pediatric ) headache, decreased
WIFIRS-P improvements )
appetite
o S Insomnia (14.8%),
CGI-S, AISRS Statistically significant ]
Adult ) fatigue (11.6%),
Subscales, BRIEF-A improvements

nausea (10.1%)[3]

CGlI-I/S: Clinical Global Impressions-Improvement/Severity; Conners 3-PS: Conners 3rd
Edition-Parent Short Form; WIFIRS-P: Weiss Functional Impairment Rating Scale-Parent
Report; BRIEF-A: Behavior Rating Inventory of Executive Function-Adult Form

Experimental Protocols
Representative Phase 3 Clinical Trial Design for
Viloxazine in Adults

A pivotal Phase 3 study evaluating viloxazine in adults with ADHD was a randomized, double-
blind, placebo-controlled, two-arm trial.[3]

o Participants: 374 adults aged 18-65 years with a diagnosis of ADHD.

o Randomization: Subjects were randomized on a 1:1 basis to receive either viloxazine ER or
a matched placebo.[3]

e Dosing: The viloxazine ER group received a flexible dose ranging from 200 to 600 mg per
day, allowing for titration based on individual symptom response and tolerability.[3]

o Duration: The trial was conducted over a period of 6 weeks.[3]
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» Primary Efficacy Endpoint: The primary outcome measure was the change from baseline to
the end of the study (week 6) in the total score of the Adult ADHD Investigator Symptom
Rating Scale (AISRS).[3]

o Key Secondary Efficacy Endpoint: The change from baseline in the Clinical Global
Impressions-Severity of lliness (CGI-S) score was a key secondary measure.[3]

 Statistical Analysis: The efficacy of viloxazine ER was determined by comparing the change
from baseline in the AISRS total score between the treatment and placebo groups.

Visualizing Methodologies and Logical
Relationships

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/35896943/
https://pubmed.ncbi.nlm.nih.gov/35896943/
https://www.benchchem.com/product/b1201356?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

Screening & Enrollment

Patient Screening
(18-65 years, ADHD Diagnosis)

Informed Consent

Baseline Assessments
(AISRS, CGI-S)

Treatment Phase (6 Weeks)

Viloxazine ER
(200-600 mg/day, flexible dose)

Matched Placebo

AN Z

Fow—up & AnaW

End of Study Assessments (Week 6)
(AISRS, CGI-S)

Statistical Analysis
(Comparison of LS Means)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1201356?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Primary Treatment PathwayAlternative Pathway Iternative Pathway
Stimulant Medications Non-Stimulant Medications
\4
Q

Click to download full resolution via product page

Indirect and Co-administration Studies

While direct head-to-head efficacy trials are lacking, a study comparing viloxazine ER to
another non-stimulant, atomoxetine, found that viloxazine ER may lead to greater
improvements in ADHD symptoms and work more rapidly.[5] Furthermore, a pharmacokinetic
study of co-administering viloxazine ER with methylphenidate, a commonly used stimulant,
found no significant impact on the pharmacokinetic profiles of either drug, suggesting the
potential for safe combination therapy.[1] This is an important consideration for patients who
may not have an optimal response to monotherapy.

Conclusion

Viloxazine has demonstrated efficacy in treating ADHD in pediatric and adult populations
compared to placebo, with a generally well-tolerated safety profile. The primary adverse events
reported are somnolence, headache, and decreased appetite in children, and insomnia,
fatigue, and nausea in adults.[1][3] While it is not a stimulant, it offers a valuable alternative for
patients who may not be suitable candidates for or do not respond well to stimulant
medications. The lack of direct, head-to-head comparative efficacy trials with stimulants
remains a gap in the current literature. Future research should focus on direct comparisons to
better delineate the relative efficacy and safety of viloxazine in the context of the broader
ADHD treatment landscape.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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